5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol
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Overview
Description
5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound with a unique structure that includes fluorophenyl, methoxy, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno(2,3-d)pyrimidine
- 5-(4-Chlorophenyl)-4-(2-naphthyloxy)thieno(2,3-d)pyrimidine
- 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno(2,3-d)pyrimidine
Uniqueness
What sets 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-29-18-6-8-19(9-7-18)31-23-13-26-15-27-24(23)21-11-10-20(12-22(21)28)30-14-16-2-4-17(25)5-3-16/h2-13,15,28H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQYGNIZTLJXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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